Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
Description
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride (CAS: 31560-06-2) is a bicyclic heterocyclic compound featuring a fused oxa-aza ring system. Its molecular formula is C₇H₁₂ClNO₃ (calculated based on structural analogs in and ), with a molecular weight of 181.66 g/mol. The compound is synthesized via multistep routes, often starting from trans-4-hydroxy-L-proline, as demonstrated in Portoghese’s method involving benzoylation, methylation, and borane reduction . This bicyclic scaffold is prized for its conformational rigidity, which enhances binding affinity in drug discovery. It serves as a key intermediate for synthesizing γ-aminobutyric acid (GABA) analogs and constrained peptidomimetics, with applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c1-10-6(9)7-2-5(3-8-7)11-4-7;/h5,8H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMYFLFFRTZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(CN1)OC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137451-00-2 | |
| Record name | methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It can be employed in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action depends on the specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride becomes evident when compared to related bicyclic compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Bicyclic Analogs
*Similarity scores (0–1 scale) are based on Tanimoto coefficients from structural databases .
Key Findings:
Ring Size and Strain :
- The [2.2.1] system (target compound) exhibits higher ring strain compared to [3.2.1] or [2.2.2] analogs, enhancing its reactivity in nucleophilic substitutions .
- The [4.1.0] derivative (cyclopropane-fused) is prone to ring-opening under acidic conditions, limiting its stability .
Heteroatom Positioning :
- Replacement of oxygen with sulfur (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) drastically alters electronic properties, enabling β-lactam antibiotic activity .
- Shifting the oxygen atom in the [3.2.1] analog reduces hydrogen-bonding capacity, lowering solubility in polar solvents .
Synthetic Utility :
- The target compound’s methyl ester group facilitates hydrolysis to carboxylic acids, a critical step in prodrug activation .
- In contrast, ethyl esters (e.g., [2.2.2] analog) show slower hydrolysis kinetics, reducing their utility in rapid-release formulations .
Pharmacological Relevance:
Biological Activity
Methyl 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride, also known as (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride, is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis pathways, and potential applications based on current research findings.
- Molecular Formula : C₅H₉ClN₁O
- Molecular Weight : 135.59 g/mol
- CAS Number : 31560-06-2
- Purity : ≥98% (NMR)
The compound features a unique bicyclic structure that enhances its reactivity and potential for functionalization, making it a valuable intermediate in drug synthesis.
Research indicates that methyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives exhibit various biological activities, particularly in modulating neurotransmitter systems. The compound's structure allows it to mimic natural neurotransmitters, potentially interacting with GABA receptors and influencing neuronal excitability.
Pharmacological Studies
- GABA Analogues : The compound has been synthesized as a backbone for γ-amino acid analogues, which are crucial in developing drugs targeting GABAergic systems. Variations in substituents on the C-3 carbon have led to compounds with enhanced affinity for GABA receptors, akin to FDA-approved drugs like baclofen and pregabalin .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess antimicrobial properties against various pathogens, including bacteria and fungi. The bicyclic structure may contribute to its effectiveness by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, possibly through antioxidant mechanisms or by modulating excitatory neurotransmission, which could be beneficial in neurodegenerative diseases .
Synthesis and Evaluation of Derivatives
A study highlighted the synthesis of C-3 disubstituted analogues of methyl 2-oxa-5-azabicyclo[2.2.1]heptane, demonstrating their potential as therapeutic agents. These compounds were evaluated for their binding affinity to GABA receptors using radiolabeled assays, showing promising results that warrant further investigation into their pharmacodynamics and pharmacokinetics .
Structure–Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how modifications to the compound's structure affect its biological activity. For instance, introducing various alkyl or aryl groups at the C-3 position has led to increased potency in receptor binding assays, indicating that subtle changes can significantly impact efficacy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉ClN₁O |
| Molecular Weight | 135.59 g/mol |
| CAS Number | 31560-06-2 |
| Purity | ≥98% (NMR) |
| Biological Activities | GABA receptor modulation, antimicrobial effects, neuroprotection |
Q & A
Q. What is the significance of Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride in medicinal chemistry?
This bicyclic compound serves as a morpholine isostere, offering structural and physicochemical similarities to morpholine while enhancing metabolic stability and lipophilicity. Its rigid bicyclic framework improves pharmacokinetic properties, making it valuable in drug design for central nervous system (CNS) and antimicrobial targets. The hydrochloride salt improves solubility for synthetic handling .
Q. How is the compound’s structure elucidated experimentally?
Structural confirmation relies on 1H/13C NMR for stereochemical analysis (e.g., coupling constants for bridgehead protons), high-resolution mass spectrometry (HRMS) for molecular weight validation, and optical rotation to verify enantiomeric purity. For example, HRMS (ESI-TOF+) confirmed the molecular ion at m/z 100.0757 (C₅H₁₀NO), aligning with theoretical values .
Q. What analytical techniques ensure purity and identity during synthesis?
- Flash column chromatography purifies intermediates using gradients (e.g., 30–50% ethyl acetate in petroleum ether).
- 1H NMR monitors reaction progress (e.g., disappearance of tosyl or Cbz protecting groups).
- HPLC or LC-MS quantifies final product purity (>95%) .
Advanced Research Questions
Q. How do synthetic routes for this compound compare in efficiency and safety?
Traditional methods (e.g., Portoghese’s protocol) use toxic diazomethane for esterification and require harsh deprotection (e.g., benzoyl groups), yielding ~59% over seven steps. The improved route (70% yield over six steps) employs:
- Cbz protection for safer deprotection via catalytic hydrogenation.
- MeOH/SOCl₂ for esterification, avoiding diazomethane.
- NaBH₄ instead of LiBH₄ for cost-effective reduction .
Q. How are reaction conditions optimized for critical steps like tosylation?
Q. What role does this compound play in antimalarial drug design?
Derivatives like (±)-(1-imidazolyl)(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)methanone exhibit slow-action activity against Plasmodium falciparum. The bicyclic scaffold enhances target binding by restricting conformational flexibility, while the carboxylate group allows functionalization for improved pharmacokinetics .
Q. What safety protocols are critical during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
